molecular formula C20H16FN3O B11633611 2-cyclopropyl-N'-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B11633611
M. Wt: 333.4 g/mol
InChI Key: XHDTVLXBYJLJDJ-WSDLNYQXSA-N
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Description

2-cyclopropyl-N’-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N’-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation of 2-fluorobenzaldehyde with 2-cyclopropylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N’-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amine derivatives.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N’-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with biological targets such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-N’-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide is unique due to its cyclopropyl and quinoline moieties, which confer distinct chemical and biological properties. These structural features can enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H16FN3O

Molecular Weight

333.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-(2-fluorophenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C20H16FN3O/c21-17-7-3-1-5-14(17)12-22-24-20(25)16-11-19(13-9-10-13)23-18-8-4-2-6-15(16)18/h1-8,11-13H,9-10H2,(H,24,25)/b22-12+

InChI Key

XHDTVLXBYJLJDJ-WSDLNYQXSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4F

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4F

Origin of Product

United States

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